4-Fluoro-3-(methoxy-D3)aniline
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Overview
Description
4-Fluoro-3-(methoxy-D3)aniline is an organofluorine compound with the molecular formula C7H8FNO It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom in the methoxy group is replaced by deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(methoxy-D3)aniline can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . Another method includes the nucleophilic substitution of 4-fluoronitrobenzene followed by reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure complete conversion of the nitro compound to the aniline derivative .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methoxy-D3)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methanol (CH3OH) are often employed.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, substituted anilines, and various amine derivatives .
Scientific Research Applications
4-Fluoro-3-(methoxy-D3)aniline has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Fluoro-3-(methoxy-D3)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methoxy group.
3-Fluoro-4-methoxyaniline: Similar but with different positioning of the fluorine and methoxy groups.
Uniqueness
4-Fluoro-3-(methoxy-D3)aniline is unique due to the presence of the deuterium atom in the methoxy group, which can influence its chemical reactivity and stability. This makes it particularly valuable in studies involving isotopic labeling and tracing .
Properties
Molecular Formula |
C7H8FNO |
---|---|
Molecular Weight |
144.16 g/mol |
IUPAC Name |
4-fluoro-3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H8FNO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3/i1D3 |
InChI Key |
XAACOEWSHBIFGJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)N)F |
Canonical SMILES |
COC1=C(C=CC(=C1)N)F |
Origin of Product |
United States |
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